molecular formula C17H23BrN2O2 B13788065 (2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate (ester) CAS No. 66967-83-7

(2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate (ester)

Katalognummer: B13788065
CAS-Nummer: 66967-83-7
Molekulargewicht: 367.3 g/mol
InChI-Schlüssel: SMIDBWYXNACTAO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate (ester) typically involves the quaternization of (2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide with dimethylcarbamate. The reaction conditions often include the use of solvents such as water or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate (ester) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .

Wissenschaftliche Forschungsanwendungen

(2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate (ester) has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate (ester) involves its interaction with cellular membranes. As a quaternary ammonium compound, it disrupts the lipid bilayer of bacterial membranes, leading to cell lysis and death. This compound targets the bacterial cell membrane, causing increased permeability and eventual cell rupture .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate (ester) is unique due to its specific structure, which combines the properties of a quaternary ammonium compound with those of a carbamate ester. This combination enhances its antimicrobial activity and makes it suitable for various applications in research and industry .

Eigenschaften

CAS-Nummer

66967-83-7

Molekularformel

C17H23BrN2O2

Molekulargewicht

367.3 g/mol

IUPAC-Name

[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-trimethylazanium;bromide

InChI

InChI=1S/C17H23N2O2.BrH/c1-18(2)17(20)21-16-11-10-13-8-6-7-9-14(13)15(16)12-19(3,4)5;/h6-11H,12H2,1-5H3;1H/q+1;/p-1

InChI-Schlüssel

SMIDBWYXNACTAO-UHFFFAOYSA-M

Kanonische SMILES

CN(C)C(=O)OC1=C(C2=CC=CC=C2C=C1)C[N+](C)(C)C.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.